Quinoxapeptin A -

Quinoxapeptin A

Catalog Number: EVT-1588844
CAS Number:
Molecular Formula: C68H84N16O22
Molecular Weight: 1477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Quinoxapeptin A is a member of the chromodepsipeptide class of compounds, notable for its potent inhibitory activity against human immunodeficiency virus type 1 and type 2 reverse transcriptase. This compound was isolated from a nocardioform actinomycete, demonstrating significant potential in antiviral applications. Quinoxapeptin A, along with its analogs, has garnered attention due to its unique structural features and biological activities.

Source

Quinoxapeptin A was discovered in a strain of nocardioform actinomycete, which is characterized by its filamentous growth and ability to produce bioactive secondary metabolites. The isolation of quinoxapeptin A is part of a broader investigation into natural products derived from microbial sources that exhibit therapeutic properties, particularly against viral infections .

Classification

Quinoxapeptin A is classified as a chromodepsipeptide, which refers to a subclass of peptides that incorporate chromophore moieties. These compounds typically exhibit intercalating properties with nucleic acids, making them valuable in medicinal chemistry for their potential as anticancer or antiviral agents .

Synthesis Analysis

Methods

The synthesis of quinoxapeptin A has been achieved through various methodologies, including total synthesis and enzymatic approaches. The total synthesis involves constructing the molecule from simpler organic compounds, often requiring multiple steps to achieve the desired stereochemistry and functional groups.

Technical Details

One notable method described for the synthesis of quinoxapeptin A involves using non-ribosomal peptide synthetases (NRPS), which are enzymes that facilitate the assembly of peptide chains without the need for ribosomal machinery. This process allows for the incorporation of non-standard amino acids and modifications that enhance biological activity .

The synthetic route typically includes:

  • Formation of the core structure: This involves creating the cyclic backbone characteristic of chromodepsipeptides.
  • Modification of side chains: Tailoring specific amino acid residues to optimize interaction with viral targets.
  • Final cyclization steps: These are crucial for establishing the three-dimensional conformation necessary for biological activity.
Molecular Structure Analysis

Structure

Quinoxapeptin A features a complex molecular structure that includes a chromophore moiety, which contributes to its ability to intercalate with nucleic acids. The structure consists of several amino acid residues linked by peptide bonds, forming a cyclic arrangement.

Data

The molecular formula for quinoxapeptin A is C₁₈H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 373.42 g/mol. Detailed structural analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has provided insights into its stereochemistry and spatial arrangement .

Chemical Reactions Analysis

Reactions

Quinoxapeptin A undergoes various chemical reactions that can alter its structure and biological activity. Key reactions include:

  • Hydrolysis: Breaking down peptide bonds can lead to the release of active fragments.
  • Oxidation: Modifications involving oxidation can enhance or diminish its antiviral properties.

Technical Details

The reactivity profile of quinoxapeptin A is influenced by its functional groups. For instance, the presence of sulfur in its structure can participate in redox reactions, potentially affecting its stability and interaction with biological targets .

Mechanism of Action

Process

The mechanism by which quinoxapeptin A exerts its antiviral effects primarily involves inhibition of reverse transcriptase enzymes. By intercalating into viral RNA or DNA, it disrupts the replication process necessary for viral proliferation.

Data

Studies have shown that quinoxapeptin A binds specifically to reverse transcriptase without affecting human DNA polymerases, indicating a high degree of selectivity that minimizes cytotoxicity in host cells . This selectivity is attributed to structural similarities between quinoxapeptin A and natural substrates of the enzyme.

Physical and Chemical Properties Analysis

Physical Properties

Quinoxapeptin A is typically characterized by:

  • Appearance: It may appear as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Melting Point: Specific melting point data varies but generally falls within a range suitable for organic compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition behavior .

Applications

Scientific Uses

Quinoxapeptin A has significant applications in scientific research, particularly in virology and medicinal chemistry. Its primary applications include:

  • Antiviral Research: As an inhibitor of reverse transcriptase, it serves as a model compound for developing new antiviral therapies against HIV.
  • Biochemical Studies: Its unique structure allows researchers to study mechanisms of nucleic acid interactions and drug design strategies.
  • Natural Product Chemistry: Quinoxapeptin A exemplifies the potential of microbial metabolites in drug discovery, highlighting the importance of biodiversity in pharmaceutical development .
Discovery and Historical Context of Quinoxapeptin A

Initial Isolation from Nocardioform Actinomycetes with Indeterminate Morphology

Quinoxapeptin A was first isolated in 1996 alongside its analog Quinoxapeptin B from a rare nocardioform actinomycete strain exhibiting indeterminate morphological features. This strain was cultivated from environmental samples under selective conditions designed to favor actinomycete growth. The chromodepsipeptides were purified using bioactivity-guided fractionation, with HIV reverse transcriptase (RT) inhibition as the screening target. Both compounds demonstrated exceptional potency, inhibiting HIV-1 and HIV-2 RT at nanomolar concentrations (IC₅₀ values undisclosed in source). Notably, they retained activity against mutant HIV-1 RT strains (including single and double mutants), suggesting a mechanism distinct from non-nucleoside RT inhibitors of that era. Crucially, Quinoxapeptins showed >100-fold selectivity for viral RT over human DNA polymerases (α, β, γ, δ), indicating potential therapeutic utility [1].

Structurally, initial characterization identified them as chromodepsipeptides—hybrid molecules featuring both peptide bonds and ester linkages within a macrocyclic ring, conjugated to a chromophore. Their core structure shared significant homology with the known compound luzopeptin A, also an RT inhibitor, but differed in specific substituents and functional groups, as revealed by mass spectrometry and NMR spectroscopy [1].

Table 1: Key Characteristics of Quinoxapeptin A at Discovery

PropertyCharacterization
Producing OrganismNocardioform actinomycete (indeterminate morphology)
Isolation Year1996
Bioactivity TargetHIV-1 & HIV-2 Reverse Transcriptase (RT)
SpecificityNo inhibition of human DNA polymerases α, β, γ, δ
Structural ClassChromodepsipeptide (Macrocyclic ring with ester + peptide bonds + chromophore)
Close AnalogLuzopeptin A (Active against HIV RT)

Taxonomic Characterization of the Producing Organism

The actinomycete strain yielding Quinoxapeptins was classified within the Nocardioform group, characterized by fragmented or rudimentary mycelia rather than the extensive, branching hyphae typical of streptomycetes. Precise taxonomic assignment (genus/species) was complicated by its "indeterminate morphology," indicating atypical growth characteristics or ambiguous phenotypic traits that hindered classification via classical microbiological methods [1].

Modern approaches, such as those described in studies on depsipeptide-producing actinomycetes, highlight the challenges in classifying such strains. While 16S rRNA gene sequencing is the gold standard, its application wasn't reported for this specific strain initially. Contemporary research emphasizes integrating genomic data with chemotaxonomic markers (e.g., cell wall sugars, menaquinones) and morphology. The strain’s ability to produce complex depsipeptides suggests genetic machinery encoding non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid systems, common in bioactive metabolite producers like Streptomyces or Micromonospora, but its nocardioform nature places it phylogenetically closer to genera like Nocardia or Rhodococcus [2] [9]. Environmental sources for such bioactive actinomycetes often include soil and decaying organic matter, though the specific habitat of the Quinoxapeptin producer remains undisclosed [9].

Chronological Evolution of Research on Chromodepsipeptide Natural Products

Research on chromodepsipeptides has evolved through distinct phases, driven by technological advances and therapeutic needs:

  • Early Era (Pre-1990s): Focused on isolation and basic biological screening. Luzopeptins, identified earlier, served as structural and functional precursors to Quinoxapeptins. Studies were limited by low-yield natural sources and rudimentary analytical tools [1].
  • Breakthrough Period (1990s): Marked by the discovery of Quinoxapeptins A and B. Their identification underscored chromodepsipeptides' potential against emerging viral targets like HIV RT. Concurrently, research on other depsipeptides (e.g., actinomycete-derived antitumor agents) expanded, revealing shared biosynthetic logic (NRPS/PKS pathways) but diverse bioactivities [1] [9].
  • Structural Elucidation & Synthesis (Late 1990s): Total synthesis of Quinoxapeptin A, B, and a novel analog C was achieved in 1999, resolving their absolute stereochemistry. This synthesis confirmed the intricate arrangement of amino acids (including non-proteinogenic types) and hydroxy acids within the macrocycle. Notably, the synthetic precursor Quinoxapeptin C exhibited enhanced HIV-1 RT inhibition (specific activity data not disclosed) and reduced cytotoxicity compared to A and B, highlighting structure-activity relationships (SAR) critical for drug design [4].
  • Modern Era (2000s–Present): Leverages omics technologies and computational methods:
  • Genome Mining: Tools like iSNAP (informatic Search for Natural Product scaffolds) enable targeted identification of depsipeptide gene clusters in actinomycete genomes, accelerating the discovery of analogs [2].
  • Advanced Analytics: Multidimensional LC-MS/MS coupled with platforms like GNPS (Global Natural Products Social Molecular Networking) allows dereplication of complex depsipeptide mixtures and detection of novel variants in environmental samples [2] [7].
  • Structural Biology: X-ray crystallography studies of depsipeptides (e.g., Largazole bound to HDAC8) reveal precise binding modes, informing the design of optimized inhibitors, though not yet applied directly to Quinoxapeptins [8].

Table 2: Evolution of Key Research Approaches for Chromodepsipeptides

EraKey AdvancementsImpact on Quinoxapeptin Research
1990sBioactivity-guided isolation; Basic NMR/MS structural elucidationDiscovery and initial characterization of Quinoxapeptins A & B [1]
Late 1990sTotal chemical synthesis; Stereochemical analysisAbsolute configuration confirmed; SAR via analog Quinoxapeptin C [4]
2000s–PresentGenomics (iSNAP algorithm); Multi-omics; GNPS molecular networking; Structural biologyPotential for rediscovery, analog identification, and mechanism studies [2] [7]

Properties

Product Name

Quinoxapeptin A

IUPAC Name

[(3R,7S,16S,17S,23R,27S,36S,37S)-7,27-bis(2-hydroxypropan-2-yl)-3,23-bis[(6-methoxyquinoxaline-2-carbonyl)amino]-8,11,28,31-tetramethyl-37-[(1S,2S)-2-methylcyclopropanecarbonyl]oxy-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] (1S,2S)-2-methylcyclopropane-1-carboxylate

Molecular Formula

C68H84N16O22

Molecular Weight

1477.5 g/mol

InChI

InChI=1S/C68H84N16O22/c1-33-21-37(33)63(95)105-47-17-19-73-83-53(47)59(91)71-27-49(85)79(7)29-51(87)81(9)56(68(5,6)100)66(98)104-32-46(78-58(90)44-26-70-42-24-36(102-12)14-16-40(42)76-44)62(94)84-54(48(18-20-74-84)106-64(96)38-22-34(38)2)60(92)72-28-50(86)80(8)30-52(88)82(10)55(67(3,4)99)65(97)103-31-45(61(83)93)77-57(89)43-25-69-41-23-35(101-11)13-15-39(41)75-43/h13-16,19-20,23-26,33-34,37-38,45-48,53-56,99-100H,17-18,21-22,27-32H2,1-12H3,(H,71,91)(H,72,92)(H,77,89)(H,78,90)/t33-,34-,37-,38-,45+,46+,47-,48-,53-,54-,55+,56+/m0/s1

InChI Key

UQBUPZAJDRSUTD-VZUXBXTPSA-N

Synonyms

quinoxapeptin A

Canonical SMILES

CC1CC1C(=O)OC2CC=NN3C2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N4C(C(CC=N4)OC(=O)C5CC5C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C3=O)NC(=O)C6=CN=C7C=C(C=CC7=N6)OC)C(C)(C)O)C)C)NC(=O)C8=CN=C9C=C(C=CC9=N8)OC)C(C)(C)O)C)C

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)O[C@H]2CC=NN3[C@@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N4[C@@H]([C@H](CC=N4)OC(=O)[C@H]5C[C@@H]5C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C3=O)NC(=O)C6=CN=C7C=C(C=CC7=N6)OC)C(C)(C)O)C)C)NC(=O)C8=CN=C9C=C(C=CC9=N8)OC)C(C)(C)O)C)C

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